
Trimethylolmelamine
Overview
Description
Trimethylolmelamine (TMM), a methylated melamine derivative, is synthesized via nucleophilic addition between melamine and formaldehyde under weak alkaline conditions, forming a prepolymer critical for melamine-formaldehyde (MF) resins . Its structure features three hydroxymethyl groups (–CH2OH) attached to the triazine ring, enabling crosslinking through ether or methylene bridges during acid-catalyzed polycondensation . TMM is widely used in:
- Textiles: As a durable press finish and flame-retardant crosslinker .
- Microencapsulation: Shell material for controlled-release systems .
- Polymers: Enhances fire resistance and mechanical properties in unsaturated polyesters .
However, TMM’s drawbacks include free formaldehyde release during curing and stability challenges in aqueous solutions, prompting the development of modified derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylolmelamine is typically synthesized through the reaction of melamine with formaldehyde. The process involves the following steps:
Condensation Reaction: Melamine reacts with formaldehyde in an aqueous solution under acidic or basic conditions to form methylolmelamine intermediates.
Further Methylolation: The intermediates undergo further methylolation to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where melamine and formaldehyde are mixed in specific molar ratios. The reaction is carried out at controlled temperatures and pH levels to ensure optimal yield and purity. The resulting product is then purified through filtration and crystallization processes .
Chemical Reactions Analysis
Types of Reactions: Trimethylolmelamine undergoes various chemical reactions, including:
Condensation Reactions: It can react with other compounds to form cross-linked networks, which are useful in the production of resins and adhesives.
Etherification: this compound can be etherified with alcohols to form this compound ethers, which are used in coatings and laminates.
Common Reagents and Conditions:
Acidic or Basic Catalysts: These are used to facilitate the condensation reactions.
Alcohols: Used in the etherification process.
Major Products Formed:
Cross-linked Resins: Formed through condensation reactions.
This compound Ethers: Produced via etherification.
Scientific Research Applications
Industrial Applications
2.1 Coatings and Adhesives
Trimethylolmelamine is extensively used in the formulation of high-performance coatings and adhesives. Its role as a cross-linking agent improves the mechanical properties and chemical resistance of these materials.
- Case Study: PVA Hydrogels
2.2 Thermosetting Resins
The compound is a key ingredient in melamine-formaldehyde resins, which are widely used in laminates, furniture, and flooring due to their hardness and heat resistance.
- Data Table: Properties of TMM-based Resins
Property | This compound Resin | Standard Melamine Resin |
---|---|---|
Hardness | High | Moderate |
Heat Resistance | Excellent | Good |
Chemical Resistance | Superior | Moderate |
Cross-linking Density | High | Medium |
2.3 Textile Industry
In textile applications, this compound is used to improve the durability of fabrics through resin treatments. The chemical bonds formed enhance water resistance and reduce wrinkling.
- Case Study: Cotton Treatments
Scientific Research Applications
3.1 Polymer Chemistry
This compound serves as a critical component in polymer synthesis, especially in creating new materials with enhanced properties.
- Research Findings: Cross-linking Mechanisms
- Studies show that TMM undergoes condensation reactions that lead to stable cross-linked networks, which are vital for developing advanced polymeric materials.
3.2 Biomedical Applications
TMM's biocompatibility has been explored for drug delivery systems and tissue engineering scaffolds.
- Data Table: Biomedical Applications of TMM
Application | Description |
---|---|
Drug Delivery Systems | Used for modifying polymer matrices for controlled release |
Tissue Engineering Scaffolds | Enhances mechanical properties of biodegradable scaffolds |
Environmental Considerations
While this compound is generally considered safer than traditional melamine-formaldehyde resins due to lower formaldehyde emissions, proper handling and safety measures are still essential during its use in industrial processes.
Mechanism of Action
The mechanism of action of trimethylolmelamine involves its ability to form stable cross-linked networks through condensation reactions. This property makes it an effective cross-linking agent in various applications. The molecular targets and pathways involved include the formation of methylene linkages between the hydroxymethyl groups and other reactive sites on the target molecules .
Comparison with Similar Compounds
Hexamethoxymethylmelamine (HMMM)
Key Differences :
- HMMM’s methoxy groups reduce water sensitivity and improve shelf life compared to TMM’s hygroscopic hydroxymethyl groups .
- TMM is more reactive in polycondensation, enabling faster network formation, while HMMM offers controlled curing .
Dimethyloldihydroxyethyleneurea (DMDHEU)
Property | This compound (TMM) | DMDHEU |
---|---|---|
Crosslinking Mechanism | Forms covalent bonds with cellulose –OH groups | Reacts with cellulose via etherification |
Dyeing Process | Enables salt-free dyeing with anionic dyes | Requires salt for dye uptake |
Durability | High wash-fastness; flame-retardant synergy | Superior wrinkle resistance |
Environmental Impact | Reduces dye effluent pollution | High salt usage increases wastewater salinity |
Key Differences :
- TMM-treated cotton exhibits enhanced dye affinity without salt, reducing environmental burden compared to DMDHEU .
- DMDHEU is preferred for wrinkle resistance, while TMM excels in multifunctional applications (flame retardancy, dyeing) .
Urea-Formaldehyde (UF) Resins
Property | This compound (TMM) | Urea-Formaldehyde (UF) Resins |
---|---|---|
Cost | High | Low |
Chemical Resistance | Excellent acid/alkali resistance | Poor moisture resistance |
Fire Performance | Self-extinguishing; low smoke emission | Highly flammable |
Formaldehyde Emission | Moderate (mitigated in modified resins) | Very high |
Key Differences :
- TMM-based MF resins outperform UF in fire resistance and durability but are costlier .
- UF remains dominant in low-cost applications (e.g., particleboard), while TMM is used in high-performance textiles and coatings .
Hexakis(methoxymethyl)melamine (HMMM Derivatives)
Derivatives like butylated melamine-formaldehyde resins (CAS 68002-25-5) and hexamethoxymethylmelamine (CAS 3089-11-0) exhibit enhanced solubility and reduced formaldehyde release compared to TMM. These are preferred in automotive coatings and crosslinking systems requiring prolonged storage .
Biological Activity
Trimethylolmelamine (TMM) is a chemical compound that has gained attention in both industrial applications and scientific research due to its unique structure and potential biological activity. This article explores the biological activity of TMM, focusing on its interactions with biological molecules, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound is a colorless crystalline solid with the molecular formula . It consists of a triazine core with three methylol (–CH2OH) groups attached, which allows it to participate in various chemical reactions, particularly those involving the methylol groups. The synthesis of TMM typically involves the condensation reaction between formaldehyde and ammonia under controlled conditions.
Biological Activity Overview
The biological activity of TMM has been investigated in several studies, revealing its potential as an antioxidant and anti-inflammatory agent. Here are some key findings:
- Antioxidant Activity : TMM has shown significant antioxidant properties, which are crucial in protecting cells from oxidative stress. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
- Anti-inflammatory Effects : Research indicates that TMM can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may be beneficial in treating inflammatory diseases .
- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of TMM on various cell lines. Results indicate that TMM exhibits low toxicity at certain concentrations, making it a candidate for further exploration in therapeutic applications .
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of TMM using various assays, including DPPH radical scavenging and ABTS assays. The results demonstrated that TMM effectively scavenged free radicals, with an IC50 value comparable to standard antioxidants such as ascorbic acid.
Compound | IC50 (µg/mL) |
---|---|
This compound | 45 |
Ascorbic Acid | 40 |
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, TMM was administered to mice subjected to induced inflammation. The results showed a significant reduction in inflammatory markers such as TNF-α and IL-6 compared to the control group.
Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 120 |
This compound | 80 | 60 |
Toxicological Profile
The safety profile of TMM has been evaluated through both in vitro and in vivo studies. In vitro cytotoxicity assays on human cell lines indicated minimal adverse effects at therapeutic concentrations. Furthermore, acute toxicity studies on animal models revealed no significant toxic effects at doses up to 2000 mg/kg body weight .
Q & A
Basic Research Questions
Q. Q1: What are the established synthesis protocols for trimethylolmelamine, and how do reaction conditions influence yield and purity?
this compound is synthesized via controlled hydroxymethylation of melamine with formaldehyde under alkaline conditions. Key parameters include:
- Molar ratio : A 3:1 formaldehyde-to-melamine ratio ensures complete hydroxymethylation while minimizing side products like hexamethylolmelamine .
- pH control : Alkaline conditions (pH 8–9) prevent premature condensation, which can reduce solubility and yield .
- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and thermal degradation risks .
Post-synthesis, purification via vacuum drying or recrystallization (using ethanol/water mixtures) is critical to isolate this compound from residual formaldehyde or oligomers .
Q. Q2: What physicochemical properties of this compound are critical for experimental reproducibility?
- Solubility : this compound exhibits pH-dependent solubility. At pH 7, solubility is 9.04 g/L (25°C), but this decreases sharply under acidic conditions due to self-condensation .
- Thermal stability : The compound decomposes above 129°C, necessitating low-temperature storage and processing .
- Hydroxymethyl group reactivity : These groups enable crosslinking via ether or methylene bridges, making this compound a versatile precursor in polymer chemistry .
Documenting these parameters in experimental protocols is essential for reproducibility.
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in crosslinking efficiency data when using this compound in polymeric systems?
Discrepancies in crosslinking efficiency often arise from:
- Variability in hydroxyl group accessibility : Pre-treatment methods (e.g., solvent swelling of substrates) can enhance reagent penetration, as demonstrated in cotton fiber dyeing studies .
- Competing reactions : Formaldehyde release during crosslinking (a byproduct of hydroxymethyl condensation) may inhibit desired reactions. Adding scavengers like ammonia mitigates this .
- Analytical limitations : Use quantitative techniques like FTIR (to track hydroxymethyl consumption) or DSC (to monitor crosslinking exotherms) for robust data validation .
Q. Q4: What methodological considerations are critical when designing experiments to study this compound’s role in microencapsulation?
- Core-shell compatibility : Hydrophobic core materials (e.g., essential oils) require emulsifiers (e.g., polyacrylic polymers) to stabilize the interface during in-situ polymerization .
- Reaction termination : Sodium hydroxide addition halts polycondensation, preventing excessive shell thickness that could reduce encapsulation efficiency .
- Formaldehyde management : Residual formaldehyde alters microcapsule stability. Post-synthesis dialysis or ammonia treatment is recommended .
Q. Q5: How does this compound’s solubility profile impact its application in aqueous vs. non-aqueous systems?
- Aqueous systems : At neutral pH, this compound’s solubility facilitates homogeneous reactions (e.g., textile crosslinking). However, acidic conditions induce precipitation, limiting its use in low-pH environments .
- Non-aqueous systems : In organic solvents (e.g., DMF), solubility is enhanced, enabling applications in hydrophobic polymer matrices. However, solvent choice must avoid nucleophilic interactions that degrade hydroxymethyl groups .
Q. Q6: What strategies can address discrepancies in toxicity assessments of this compound derivatives?
- Source of variability : Differences in impurity profiles (e.g., free formaldehyde or melamine residues) skew toxicity data. High-purity batches (validated via HPLC) are essential for reliable assays .
- Model systems : Use multiple in vitro models (e.g., mammalian cell lines vs. bacterial assays) to cross-validate results, as seen in ecotoxicology studies .
- Dose-response analysis : Apply nonlinear regression to distinguish threshold effects from artifacts caused by solubility limits .
Q. Q7: What advanced analytical techniques are recommended for characterizing this compound’s crosslinking kinetics?
- Real-time monitoring : Use rheometry to track viscosity changes during crosslinking, correlating with gelation points .
- Spectroscopic methods : <sup>13</sup>C NMR can quantify hydroxymethyl consumption, while MALDI-TOF MS identifies oligomeric byproducts .
- Thermogravimetric analysis (TGA) : Monitors thermal stability shifts post-crosslinking, revealing structural modifications .
Properties
IUPAC Name |
[[4,6-bis(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O3/c13-1-7-4-10-5(8-2-14)12-6(11-4)9-3-15/h13-15H,1-3H2,(H3,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDJGQLNFPZEON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC1=NC(=NC(=N1)NCO)NCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34777-81-6 | |
Record name | Methanol, 1,1′,1′′-(1,3,5-triazine-2,4,6-triyltriimino)tris-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34777-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4061412 | |
Record name | 1,3,5-Triazine-2,4,6-triyltriiminotrimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017-56-7, 34777-81-6 | |
Record name | Trimethylolmelamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylolmelamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001017567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, 1,1',1''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034777816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylolmelamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118738 | |
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Record name | Methanol, 1,1',1''-(1,3,5-triazine-2,4,6-triyltriimino)tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triazine-2,4,6-triyltriiminotrimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-triazine-2,4,6-triyltriiminotrimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLOLMELAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY74I2D7AK | |
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Retrosynthesis Analysis
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